N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,1-bis(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-13-5-7-18(15(3)9-13)25-20-17-11-24-26(21(17)23-12-22-20)19-8-6-14(2)10-16(19)4/h5-12H,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIMJPJBESERNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under acidic or basic conditions.
Introduction of 2,4-Dimethylphenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions, using 2,4-dimethylphenylboronic acid as a reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines, including N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant anticancer properties. These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. For example, studies have demonstrated their efficacy in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study:
A study published in PubMed Central highlighted the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Neuroprotective Effects
The compound shows promise in neuroprotection and treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline.
Case Study:
In a recent publication, researchers investigated the structure-activity relationship of pyrazolo[3,4-d]pyrimidines and found that modifications at specific positions enhanced their inhibitory activity against AChE . This suggests potential for development as therapeutic agents for Alzheimer's disease.
Antiviral Properties
This compound has been evaluated for antiviral activity against various viral pathogens. Pyrazolo derivatives have shown effectiveness against herpes simplex virus type-1 (HSV-1) and other viral infections.
Data Table: Antiviral Activity of Pyrazolo Compounds
| Compound Name | Virus Targeted | EC50 (nM) | Reference |
|---|---|---|---|
| Compound A | HSV-1 | 50 | |
| Compound B | Measles Virus | 60 | |
| This compound | HIV | 0.02 |
Synthesis and Structural Insights
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound.
Synthesis Overview:
The synthesis typically starts with the formation of the pyrazole ring followed by functionalization to introduce the dimethylphenyl groups. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields.
Mechanism of Action
The mechanism by which N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of kinase activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Substituent Variations
Physicochemical Properties
- Solubility : Smaller derivatives like N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₇H₉N₅) exhibit higher solubility in polar solvents compared to aryl-substituted analogs .
- Thermal Stability : Derivatives with halogenated aryl groups (e.g., 2-chlorophenyl) show higher melting points (202–203°C) due to enhanced crystallinity .
Spectroscopic Characterization
- NMR : Aromatic protons in 3,6-dimethyl-N-(naphthalen-2-yl)-1-phenyl derivatives resonate at δ 7.28–8.20 ppm, while NH groups appear as singlets near δ 9.15 ppm .
- IR : Stretching frequencies for C=N bonds are observed at 1562–1588 cm⁻¹, consistent across pyrazolo[3,4-d]pyrimidin-4-amine derivatives .
Biological Activity
N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. Its molecular formula is , and it features two 2,4-dimethylphenyl substituents at the nitrogen positions. This structural configuration is crucial for its interaction with biological targets.
Research indicates that this compound exhibits kinase inhibition properties. Kinases are enzymes that play a vital role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and diabetes. The compound has shown selective inhibition against specific kinases associated with these conditions.
Key Mechanisms:
- Inhibition of Protein Kinase C (PKC) : This enzyme is involved in multiple signaling pathways related to cell growth and differentiation. Inhibition of PKC can lead to decreased proliferation of cancer cells and improved outcomes in diabetic complications .
- Targeting COX Enzymes : Some studies have indicated that pyrazolo derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's structure suggests potential anti-inflammatory activity through COX-2 inhibition .
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below are summarized findings from recent research:
Case Study 1: Anti-Cancer Activity
In a study investigating the anticancer properties of pyrazolo derivatives, this compound was found to significantly inhibit cell proliferation in breast cancer cell lines. The mechanism was linked to its ability to induce apoptosis via the activation of caspase pathways.
Case Study 2: Diabetes Management
Another study focused on the compound's effects on diabetic models. It was observed that treatment with the compound resulted in improved renal function markers and reduced inflammatory cytokines associated with diabetic nephropathy.
Q & A
Q. What are the common synthetic routes and reaction conditions for synthesizing N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions starting with substituted pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Coupling reactions : Alkylation or arylation of the pyrazolo[3,4-d]pyrimidine core using halogenated aromatic substituents under reflux conditions .
- Solvent systems : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are common solvents, with sodium hydride as a catalyst to facilitate nucleophilic substitution .
- Purification : Flash column chromatography or recrystallization from ethanol/isopropanol is used to isolate the product (typical yields: 60–85%) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol + alkylating agents | 70% | |
| Substitution | 2,4-dimethylphenyl halide, NaH/THF, reflux | 65% | |
| Purification | Ethanol recrystallization | 85% |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions. For example, aromatic protons appear at δ 7.2–8.3 ppm, and NH groups show broad signals near δ 9.4–11.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 405.4 for CHNO) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What biological targets are associated with this compound?
Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit kinases (e.g., Bruton’s tyrosine kinase, cyclin-dependent kinases) and enzymes in inflammatory pathways (e.g., COX-2). Specific targets include:
Q. How do substituents on the aromatic rings influence physicochemical properties?
- 2,4-Dimethylphenyl groups : Enhance lipophilicity (logP ≈ 3.8), improving membrane permeability .
- Methoxy groups : Increase metabolic stability but may reduce solubility in aqueous media .
- Chloro substituents : Improve binding affinity to hydrophobic kinase pockets (e.g., 10-fold higher activity vs. non-halogenated analogues) .
Q. What are the storage and stability requirements for this compound?
- Storage : -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation .
- Stability : Degrades by <5% over 6 months when stored properly; monitor via HPLC for decomposition products (e.g., hydrolyzed amines) .
Advanced Questions
Q. How can synthetic routes be optimized to address low yields in scale-up processes?
- Catalyst screening : Transition to phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% .
- Flow chemistry : Enables continuous purification, minimizing intermediate degradation .
Q. Table 2: Optimization Strategies
| Challenge | Solution | Outcome | Reference |
|---|---|---|---|
| Low yield | Microwave irradiation (150°C, 2h) | Yield ↑ 20% | |
| By-products | HPLC-guided fractionation | Purity >99% |
Q. How can contradictory data on kinase inhibition potency be resolved?
- Assay standardization : Use recombinant kinase assays (e.g., ADP-Glo™) under consistent ATP concentrations (1 mM) .
- Structural analysis : Compare X-ray crystallography data of compound-target complexes to identify binding mode variations .
- Meta-analysis : Pool data from multiple studies (e.g., IC ranges: 0.8–5 µM) to account for cell-line-specific effects .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with BTK’s Thr474) .
- QSAR models : Use descriptors like polar surface area (PSA) and Hammett constants to correlate substituents with activity .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
Q. What strategies mitigate off-target effects in cellular assays?
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify selectivity issues .
- Scaffold modification : Introduce bulkier substituents (e.g., morpholine rings) to reduce promiscuity .
- Dose-response validation : Confirm target-specific effects using siRNA knockdown/rescue experiments .
Q. How do solvent systems in crystallization affect polymorph formation?
- Ethanol/water mixtures : Yield monoclinic crystals (space group P2/c) suitable for X-ray diffraction .
- Dichloromethane/hexane : Produces metastable polymorphs with altered dissolution rates .
- Cryo-crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
